2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is an organic compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol . This compound features a thiophene ring substituted with a chlorine atom and a sulfanylacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with thioglycolic acid under acidic conditions . The reaction proceeds through the formation of a thioether linkage, resulting in the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Amino-thiophene, thiol-thiophene derivatives.
Scientific Research Applications
2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine-substituted thiophene ring can interact with hydrophobic pockets in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfanyl group.
5-Chlorothiophene-2-carboxylic acid: Lacks the sulfanylacetic acid moiety.
2-{[(5-Chlorothiophen-2-yl)methyl]thio}acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid is unique due to its combination of a chlorine-substituted thiophene ring and a sulfanylacetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-6-2-1-5(12-6)3-11-4-7(9)10/h1-2H,3-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDHVAAVVIVDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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